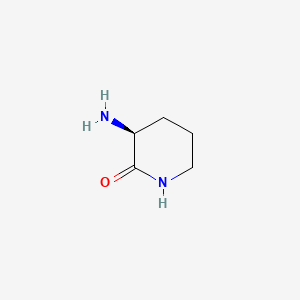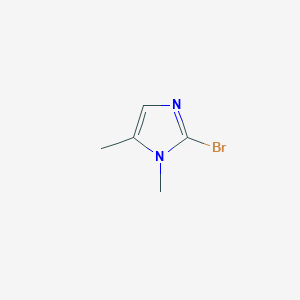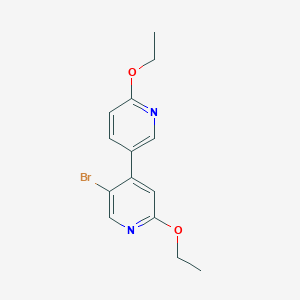
2-Morpholino-5-nitrobenzonitrile
概要
説明
The compound 2-Morpholino-5-nitrobenzonitrile is a chemical species that is related to various research studies focusing on the synthesis, molecular structure, and chemical reactions of morpholine derivatives. These studies explore the interactions and characteristics of morpholine with different substituents and functional groups, contributing to the understanding of its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of morpholine derivatives has been explored in several studies. For instance, the preparation of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction catalyzed by silica sulfuric acid, using 3,4,5-trimethoxybenzaldehyde and morpholine with cyanide sources . Another study reported the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine via a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . These syntheses highlight the reactivity of morpholine and its ability to form various functionalized compounds.
Molecular Structure Analysis
X-ray diffraction data have been instrumental in determining the molecular structure of morpholine derivatives. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . Similarly, the structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was elucidated, providing insights into the geometry of the N-N double bond and the delocalization across the triazene moiety . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of morpholine derivatives with other chemical species has been the subject of research. For example, the reaction of nitrosobenzene with 1-morpholin-1-ylcyclohexene was studied, yielding a hydroxylamine as the initial product, which then rearranges into another compound upon standing . This demonstrates the potential of morpholine derivatives to undergo chemical transformations, leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, providing evidence of excited state transitions . Additionally, the crystal phase complex of 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal with carbon tetrachloride showed van der Waals interactions, indicating the influence of molecular interactions on the physical state of these compounds .
科学的研究の応用
Synthesis of Gefitinib
2-Morpholino-5-nitrobenzonitrile plays a role in the synthesis of Gefitinib, a drug used for the treatment of non-small-cell lung cancer. The compound undergoes transformation in the presence of DMF and phosphoric chloride to create a key intermediate in the synthesis of Gefitinib, demonstrating its utility in pharmaceutical synthesis (Jin et al., 2005).
Chemical Reactions and Mechanisms
The compound's reactivity in alkaline hydrolysis of nitriles and amides has been studied. It participates in reactions where rate coefficients and activation parameters are measured, offering insights into chemical reaction mechanisms and the influence of substituents and structures on reaction rates (Bowden et al., 1997).
Formation of Benzofuran and 2H-Chromene Structures
In a novel synthesis approach, 2-morpholino-5-nitrobenzonitrile is involved in the formation of benzofuran and 2H-chromene structures. This demonstrates its application in creating complex organic structures, highlighting its versatility in organic synthesis (Ukhin et al., 1996).
Anodic Oxidation Studies
Studies on the anodic oxidation of 2-nitrobenzenesulfenamides, which include derivatives of morpholine, reveal insights into electrochemical processes. This research helps understand the electrochemical behavior of morpholino derivatives, relevant in fields like electrochemistry and materials science (Sayo et al., 1983).
Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one
The compound has been utilized in the synthesis of complex organic molecules like 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. This illustrates its role in facilitating the formation of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Glossop, 2007).
Safety And Hazards
特性
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGFZRJYLSGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428638 | |
| Record name | 2-Morpholino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-5-nitrobenzonitrile | |
CAS RN |
78252-11-6 | |
| Record name | 2-Morpholino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)
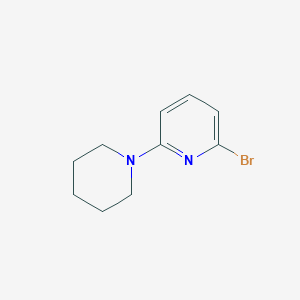
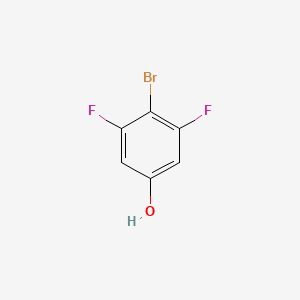

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)



